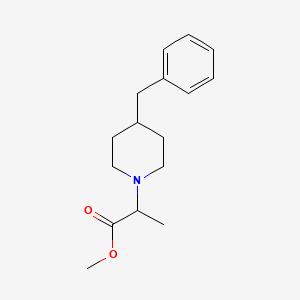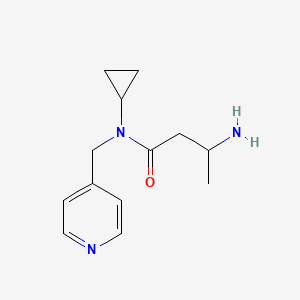
Methyl 2-(4-benzylpiperidin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-benzylpiperidin-1-yl)propanoate is a chemical compound that has been widely studied for its potential therapeutic applications. It is a piperidine derivative that belongs to the class of psychoactive substances known as designer drugs. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of this compound.
Mecanismo De Acción
The exact mechanism of action of methyl 2-(4-benzylpiperidin-1-yl)propanoate is not yet fully understood. However, it is believed to work by binding to certain receptors in the brain, including dopamine and serotonin receptors. This binding action can lead to an increase in the release of these neurotransmitters, which can have a positive effect on mood, cognition, and other neurological functions.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These include an increase in dopamine and serotonin release, as well as an increase in the activity of certain enzymes involved in neurotransmitter synthesis. In addition, this compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(4-benzylpiperidin-1-yl)propanoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be purified using standard techniques. In addition, it has been shown to have a range of potential therapeutic applications, which makes it an interesting compound for further study. However, there are also some limitations to its use in research. For example, its mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific effects.
Direcciones Futuras
There are several potential future directions for research on methyl 2-(4-benzylpiperidin-1-yl)propanoate. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to better understand its mechanism of action and to determine the optimal dosages and administration routes for these conditions. In addition, there is also potential for this compound to be used as a tool in neuroscience research, as it can help to elucidate the roles of dopamine and serotonin in brain function. Finally, there is also potential for the synthesis of analogs of this compound with improved therapeutic properties.
Métodos De Síntesis
Methyl 2-(4-benzylpiperidin-1-yl)propanoate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-benzylpiperidine with methyl acrylate in the presence of a catalyst. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-(4-benzylpiperidin-1-yl)propanoate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential use as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that this compound has neuroprotective properties and can help to prevent the death of brain cells.
Propiedades
IUPAC Name |
methyl 2-(4-benzylpiperidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(16(18)19-2)17-10-8-15(9-11-17)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKKOIDIEWJBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CCC(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)


![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)


![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)
![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)


![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)